molecular formula C24H28N2O3S B038389 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid CAS No. 124262-82-4

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid

Cat. No.: B038389
CAS No.: 124262-82-4
M. Wt: 424.6 g/mol
InChI Key: MFEPWAJFBAHWAJ-UHFFFAOYSA-N
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Description

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid is a complex organic compound with the molecular formula C24H28N2O3S. It is known for its unique structural properties and is used in various scientific and industrial applications. This compound is also referred to as xylene cyanol .

Chemical Reactions Analysis

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The compound’s sulfonic acid group can form strong interactions with various substrates, facilitating its role as a catalyst or reagent in chemical reactions. The dimethylamino groups enhance its solubility and reactivity, making it effective in various applications .

Comparison with Similar Compounds

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific properties such as enhanced solubility, reactivity, and versatility in different applications .

Properties

IUPAC Name

2-[2,2-bis[4-(dimethylamino)phenyl]ethyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-25(2)21-13-9-18(10-14-21)23(19-11-15-22(16-12-19)26(3)4)17-20-7-5-6-8-24(20)30(27,28)29/h5-16,23H,17H2,1-4H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEPWAJFBAHWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2S(=O)(=O)O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154257
Record name Xylene cyanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124262-82-4
Record name Xylene cyanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124262824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylene cyanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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